molecular formula C14H15NO4 B6082891 ethyl 4-ethoxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate

ethyl 4-ethoxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate

Cat. No. B6082891
M. Wt: 261.27 g/mol
InChI Key: NGRFXYPZTRRDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-ethoxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate, also known as ethyl 4-ethoxy-1-methyl-2-oxoquinoline-3-carboxylate, is an organic compound with a quinoline ring structure. This compound has been found to have various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The purpose of

Scientific Research Applications

Anti-corrosive Properties

Quinoline and its derivatives, including ethyl 4-ethoxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate, are acknowledged for their anti-corrosive properties. These compounds are particularly effective against metallic corrosion due to their high electron density, allowing them to adsorb and form stable chelating complexes with surface metallic atoms. This characteristic makes quinoline derivatives valuable as anticorrosive materials in various industries (Verma et al., 2020).

Antioxidant Applications

This compound has been studied for its antioxidant properties. These properties are crucial for protecting valuable polyunsaturated fatty acids in fish meal from spontaneous combustion. The compound's stability and ability to prevent oxidation are essential for preserving the quality of fish meal and preventing losses (de Koning, 2002).

Biodegradation and Environmental Fate

The compound's biodegradation and environmental fate have been topics of interest. Studies have shown that this compound can be biodegraded, indicating its potential for environmental remediation and its role in the biogeochemical cycle. This attribute is vital for assessing its environmental impact and for applications in bioremediation efforts (Thornton et al., 2020).

Medicinal and Therapeutic Potential

Quinoline derivatives are recognized for their medicinal and therapeutic potential. This compound, being a part of this group, may possess bioactive properties that can be leveraged in drug development. The pharmacological applications of quinoline motifs in drug design due to their broad spectrum of bioactivity highlight the compound's significance in medicinal chemistry (Ajani et al., 2022).

Applications in Optoelectronic Materials

Quinoline derivatives have also found applications in optoelectronic materials. The incorporation of this compound into π-extended conjugated systems can lead to the development of novel materials for organic light-emitting diodes and other optoelectronic devices. This highlights the compound's versatility and potential in the field of material science and engineering (Lipunova et al., 2018).

properties

IUPAC Name

ethyl 4-ethoxy-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-12-9-7-5-6-8-10(9)15-13(16)11(12)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRFXYPZTRRDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)NC2=CC=CC=C21)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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